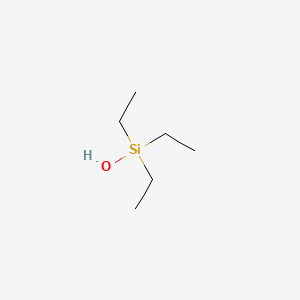

Triethylsilanol

Übersicht

Beschreibung

Triethylsilanol, with the chemical formula (C2H5)3SiOH, is an organosilicon compound. It is a colorless liquid with a molecular weight of 132.28 g/mol. This compound is known for its applications in organic synthesis and as a precursor to various silicon-based materials .

Wirkmechanismus

Target of Action

Triethylsilanol is an organosilicon compound with the formula (C2H5)3SiOH . It is a trialkylsilane, and the Si-OH bond is reactive . The primary targets of this compound are various organic compounds, particularly those containing multiple bonds and carbonyl groups .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of this compound across multiple bonds, such as those found in alkenes and alkynes . The Si-H bond in this compound is particularly reactive, making it an effective reducing agent in organic synthesis .

Biochemical Pathways

This compound is involved in the synthesis of organosiloxanes . It is used as a reducing agent and as a precursor to silyl ethers . In the presence of a catalyst, it can add across multiple bonds in a process known as hydrosilylation . This reaction is used in the synthesis of complex molecules, where silyl ethers are often employed for the protection of hydroxyl groups .

Pharmacokinetics

Its physical properties suggest that it would have a high boiling point (158 °c) and a relatively low density (0864 g/mL at 25 °C), which could impact its absorption, distribution, metabolism, and excretion

Result of Action

The result of this compound’s action is the formation of new organosiloxane compounds. For example, in the presence of a catalyst, this compound can react with terminal alkynes to form silyl ethers . These products have various applications in organic synthesis .

Action Environment

This compound is physically very similar to comparable hydrocarbons. As with all organosilicon hydrides, it is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . These environmental factors can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Triethylsilanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds with hydroxyl groups, which can influence the structure and function of proteins. This compound can also act as a reducing agent in certain biochemical reactions, facilitating the reduction of specific substrates. Its interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as these interactions can modulate enzyme activity and stability .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with certain amino acid residues in proteins, leading to changes in protein structure and function. It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA molecules, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of siloxane dimers. Over time, this degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. This compound’s interactions with enzymes such as cytochrome P450 oxidases are particularly important in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on the concentration and cellular context. Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and its overall distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethylsilanol can be synthesized through the hydrolysis of triethylmethoxysilane. The reaction involves the addition of water to triethylmethoxysilane, resulting in the formation of this compound and methanol as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of triethylmethoxysilane under acidic or basic conditions. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

Reduction: It can be reduced to form triethylsilane.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like chlorosilanes are often used in substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Triethylsilane.

Substitution: Various substituted silanes.

Wissenschaftliche Forschungsanwendungen

Triethylsilanol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.

Biology: this compound is used in the modification of biomolecules for various biological studies.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of coatings, adhesives, and sealants

Vergleich Mit ähnlichen Verbindungen

Trimethylsilanol: (C2H5)3SiOH

Triisopropylsilanol: (C3H7)3SiOH

Tris(tert-butoxy)silanol: (C4H9O)3SiOH

Comparison: Triethylsilanol is unique due to its specific alkyl group configuration, which provides distinct reactivity and properties compared to other silanols. For example, trimethylsilanol has smaller alkyl groups, resulting in different steric and electronic effects. Triisopropylsilanol, with larger alkyl groups, exhibits different solubility and reactivity characteristics .

Biologische Aktivität

Triethylsilanol, a member of the silanol family, has garnered attention for its notable biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound (C6H16OSi) is characterized by its silicon-oxygen bond and three ethyl groups attached to a silicon atom. Its molecular structure contributes to its unique physical and chemical properties, including lipophilicity and hydrogen bonding capabilities, which play crucial roles in its biological activity.

Antimicrobial Activity

Overview of Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial effects against various pathogenic microorganisms. A study conducted by Kim et al. demonstrated that this compound effectively reduced viable counts of Escherichia coli and Staphylococcus aureus by more than eight log reductions at low concentrations within a short exposure time (10 minutes) .

Minimum Lethal Concentration (MLC)

The minimum lethal concentration (MLC) is a critical parameter in assessing the efficacy of antimicrobial agents. The MLC of this compound was determined through experiments where both E. coli and S. aureus were exposed to varying concentrations of the compound. The results showed that this compound had a lower MLC compared to traditional alcohols like t-butanol, indicating its superior biocidal properties .

| Microorganism | MLC (g/g) | Log Reduction |

|---|---|---|

| Escherichia coli | 0.2 | >8 |

| Staphylococcus aureus | 0.4 | >8 |

The antimicrobial mechanism of this compound is primarily attributed to its ability to disrupt microbial cell membranes due to its lipophilic nature. This disruption leads to cell lysis and death, making it a potent biocide against both Gram-negative and Gram-positive bacteria .

Comparative Studies

Comparison with Other Compounds

In comparative studies, this compound has shown greater antimicrobial efficacy than other silanol derivatives such as trimethylsilanol and t-butanol. For instance, while trimethylsilanol required a concentration of 2.46% g/g to achieve a similar log reduction against E. coli, this compound achieved this at just 0.2% g/g . This difference underscores the enhanced potency of this compound.

Case Studies

Application in Healthcare Settings

A case study highlighted the use of this compound in healthcare settings as an effective disinfectant for surfaces contaminated with pathogens. The study reported significant reductions in microbial load on surfaces treated with this compound compared to control surfaces . This application demonstrates the practical utility of this compound in infection control protocols.

Eigenschaften

IUPAC Name |

triethyl(hydroxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMSIBFANXCZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060498 | |

| Record name | Triethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-52-4 | |

| Record name | Triethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1,1-triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylsilanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4HY4NF4Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triethylsilanol readily reacts with silanol groups (Si-OH) present on surfaces like glass or silica. [, , , ] This reaction forms strong covalent siloxane bonds (Si-O-Si) with the surface, liberating methanol as a byproduct. [, ] This interaction leads to the "silanization" of the surface, modifying its hydrophobicity, reactivity, and adhesion properties. [, , , ]

A: * Molecular Formula: (C2H5)3SiOH* Molecular Weight: 148.33 g/mol* Spectroscopic Data: The key spectroscopic features of this compound are the characteristic O-H and Si-O stretching vibrations observed in infrared (IR) spectroscopy. [, , ] The O-H stretching appears as a broad band around 3200-3600 cm-1, influenced by hydrogen bonding. [] The Si-O stretching is observed around 1000-1100 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure, with distinct signals for the ethyl groups and the silanol proton. [, ]

A: this compound exhibits good compatibility with non-polar solvents like benzene, toluene, and octane. [, ] It reacts readily with water, alcohols, and amines, so these should be avoided. [, , ] this compound demonstrates stability under ambient conditions but can undergo self-condensation at elevated temperatures or in the presence of catalysts, forming hexaethyldisiloxane. [, , ]

A: Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of this compound, providing insights into its conformational preferences and hydrogen bonding behavior. [] Computational methods are also valuable for investigating reaction mechanisms and predicting properties of related silanes and silanols.

A: Modifying the alkyl groups in this compound influences its physical properties and reactivity. For instance, increasing the alkyl chain length generally decreases the tendency for self-condensation. [] Replacing ethyl groups with bulkier substituents can impact the accessibility of the silanol group, affecting its reactivity towards other molecules. [] Additionally, introducing functional groups like amines can significantly alter the molecule's interactions with surfaces, as demonstrated by the distinct behavior of (γ-Aminopropyl)triethoxysilane (APTES) compared to this compound. []

A: this compound is generally stable under ambient conditions but should be stored under anhydrous conditions to prevent hydrolysis and self-condensation. [] Formulating it in non-polar, aprotic solvents like toluene or hexane can enhance its stability. []

A: Other silane coupling agents with different functionalities, like (3-Aminopropyl)triethoxysilane (APTES) or Chlorotrimethylsilane, can be considered as alternatives depending on the specific application. [, ] The choice depends on the desired surface properties, reactivity, and compatibility with the intended system.

A:

Gas Liquid Chromatography (GLC): This technique is valuable for analyzing the products and monitoring the kinetics of reactions involving this compound, such as its condensation with trimethylmethoxysilane. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying this compound and studying its hydrogen bonding interactions. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy:* NMR provides detailed structural information about this compound and its reaction products. [, ]

A: Research on this compound and related silanes has evolved significantly over the past decades, driven by their applications in surface modification, adhesion promotion, and as precursors for advanced materials. [] Early studies focused on their synthesis, physical properties, and reactivity. [, ] Subsequent research explored their use as coupling agents for polymers and fillers, leading to advancements in composite materials. [, ] More recently, there has been growing interest in utilizing silanes and silanols in areas like catalysis, sensing, and nanotechnology. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.